
3-(4-Isopropoxyphenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropoxyphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of butanoic acid, featuring an isopropoxy group attached to a phenyl ring, which is further connected to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Grignard Reaction: The 4-isopropoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-(4-isopropoxyphenyl)-3-methylbutanol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as Jones reagent (chromic acid in acetone) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would apply.
化学反応の分析
Types of Reactions
3-(4-Isopropoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
3-(4-Isopropoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Isopropoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid: Similar structure but with an additional methoxy group.
3-(4-Isopropoxyphenyl)-4-methylpentanoic acid: Similar structure but with a different alkyl chain length.
Uniqueness
3-(4-Isopropoxyphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group and phenyl ring provide steric and electronic effects that influence its reactivity and interactions with other molecules.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
3-methyl-3-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O3/c1-10(2)17-12-7-5-11(6-8-12)14(3,4)9-13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) |
InChIキー |
WCDTXDFQRIINQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


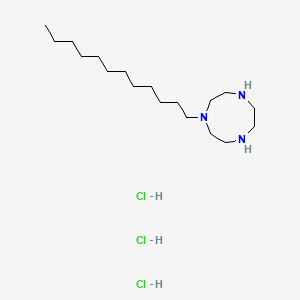
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)

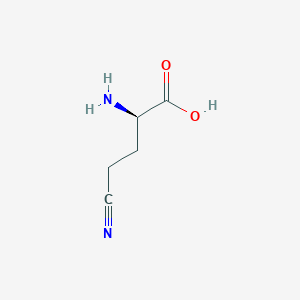
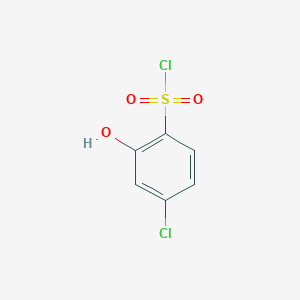


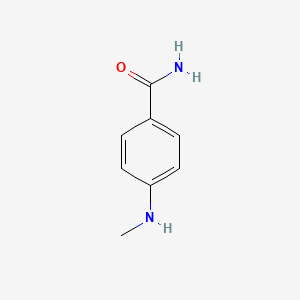
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
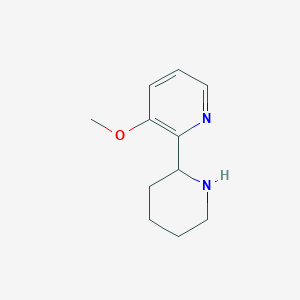


![2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
